3,5-Dichloropyridin-4-ol
Overview
Description
3,5-Dichloropyridin-4-ol is a chlorinated pyridinol compound that is of interest due to its potential applications in various fields, including pharmaceuticals and agrochemicals. While the provided papers do not directly discuss 3,5-Dichloropyridin-4-ol, they do provide insights into related chlorinated pyridine compounds, which can help infer some of the properties and synthesis methods that might be applicable to 3,5-Dichloropyridin-4-ol.
Synthesis Analysis
The synthesis of chlorinated pyridinols, such as the analog 3,5,6-trichloropyridin-2-ol, involves copper-catalyzed cyclization reactions starting from chlorinated precursors and nitriles . Similar methods could potentially be adapted for the synthesis of 3,5-Dichloropyridin-4-ol, considering the structural similarities. The overall yields and the specific reaction conditions would need to be optimized for the target compound.
Molecular Structure Analysis
The molecular structure of chlorinated pyridine derivatives is often characterized using single-crystal X-ray diffraction techniques. For example, the crystal structure of 3,5-dichloro-6-morpholinopyridin-2-ol was determined to be monoclinic with specific cell parameters . This suggests that 3,5-Dichloropyridin-4-ol could also crystallize in a similar system, and its molecular geometry could be elucidated using comparable techniques.
Chemical Reactions Analysis
Chlorinated pyridines can undergo various chemical reactions, including halogenation, diazotization, and hydrolysis, as seen in the synthesis of 3,4,5-trichloropicolinic acid . These reactions are crucial for modifying the chemical structure and introducing functional groups that can alter the compound's reactivity and biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridines are influenced by their molecular structure. For instance, the presence of chlorine atoms can significantly affect the compound's polarity, solubility, and reactivity. The crystal packing, hydrogen bonding, and other intermolecular interactions play a role in the stability and properties of these compounds, as observed in the crystal structure analysis of related compounds . Theoretical calculations, such as density functional theory (DFT), can provide additional insights into the vibrational frequencies and electronic properties, such as the HOMO-LUMO energy gap, which are relevant for understanding the compound's reactivity and potential applications .
Scientific Research Applications
Selective Functionalization : Dichloropyridines like 3,5-Dichloropyridin-4-ol can undergo selective functionalization at various sites, which is crucial in organic synthesis (Marzi, Bigi, & Schlosser, 2001).
Ring Contraction : Research on 1,3-Dithians has shown that 1,3-Dithian-5-ols can react with phosphorous oxychloride in pyridine, leading to ring contractions, a process relevant in the synthesis of chloropyridines (Atkinson, Beer, Harris, & Royall, 1967).
Metabolism Study : In a study involving N-(3,5-dichloropyrid-4-yl)-3-cyclopentyloxy-4-methoxybenzamide, a liquid chromatography/mass spectrometry assay was developed for determining its metabolism and the formation of 4-amino-3,5-dichloropyridine, illustrating the application in pharmacokinetics and drug metabolism (Cassidy, Muc, Hsu, Jayyosi, & Marietta, 2000).
Deprotonation Studies : Deprotonation of chloropyridines using lithium magnesates has been researched, which is essential for understanding the chemical behavior and potential applications in organic synthesis (Awad, Mongin, Trécourt, Quéguiner, & Marsais, 2004).
Cycloaddition Reactions : The synthesis and regioselective cycloaddition reactions of 2,4,6-triazido-3,5-dichloropyridine have been studied, showing its potential in creating novel organic compounds (Chapyshev, 1999).
Synthesis of Pyridine Derivatives : There's research on synthesizing 4-amino-3,5-dichloro-6-fluoropyridine-2-ol from 3,5-dichloro-2,4,6-trifluoropyridine, demonstrating the complexity and possibilities in synthetic chemistry (Zhi-yuan, 2010).
Phase Transitions : Studies on phase transitions in 3,5-dichloropyridine crystals have been conducted, which is significant in materials science and crystallography (Romain, Tougard, Pasquier, Calvé, Novak, Péneau, Gulbe, & Ramakrishna, 1983).
Palladium-Catalyzed Amination : Research has been done on palladium-catalyzed amination of dihalopyridines like 3,5-dichloropyridine to form new polyazamacrocycles, relevant in organic synthesis and materials science (Averin, Ulanovskaya, Fedotenko, Borisenko, Serebryakova, & Beletskaya, 2005).
Infrared Spectroscopic Studies : Deprotonation of 3,5-dichloropyridine using lithium bases has been monitored by infrared spectroscopy, showing the importance of spectroscopic methods in understanding chemical reactions (Weymeels, Awad, Bischoff, Mongin, Trécourt, Quéguiner, & Marsais, 2005).
Vibrational Spectroscopy Analysis : The vibrational spectra of chloropyridine derivatives have been analyzed using density functional theory, demonstrating the application in spectroscopic analysis and molecular structure determination (Krishnakumar, Dheivamalar, Xavier, & Balachandran, 2006).
Future Directions
The future directions for “3,5-Dichloropyridin-4-ol” could involve its use in the synthesis of new compounds, given its role in the three-component reaction to produce pyridin-4-ol derivatives . Additionally, compounds with similar structures have been used in the development of potent inhibitors for FGFR, suggesting potential applications in cancer therapy .
properties
IUPAC Name |
3,5-dichloro-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCQWIYRLMNGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60938118 | |
Record name | 3,5-Dichloropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloropyridin-4-ol | |
CAS RN |
17228-71-6, 17228-70-5 | |
Record name | 3,5-Dichloro-4-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17228-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-4(1H)-pyridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17228-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dichloro-4-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloropyridin-4-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017228716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dichloropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60938118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dichloropyridin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.501 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-dichloro-4-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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